methyl 2-(dimethylamino)isonicotinate

Medicinal Chemistry Lipophilicity ADME

Methyl 2-(dimethylamino)isonicotinate (CAS 26156-52-5), also known as methyl 2-(dimethylamino)pyridine-4-carboxylate, is a substituted pyridine derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. It features a dimethylamino group at the 2-position and a methyl ester at the 4-position of the pyridine ring, imparting a calculated lipophilicity (XLogP3-AA) of 1.2 and a topological polar surface area of 42.4 Ų.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 26156-52-5
Cat. No. B1613406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(dimethylamino)isonicotinate
CAS26156-52-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=C1)C(=O)OC
InChIInChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3
InChIKeyTUBHZFAKIADYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Dimethylamino)isonicotinate (CAS 26156-52-5) for Research & Synthesis | Chemical Profile


Methyl 2-(dimethylamino)isonicotinate (CAS 26156-52-5), also known as methyl 2-(dimethylamino)pyridine-4-carboxylate, is a substituted pyridine derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol [1]. It features a dimethylamino group at the 2-position and a methyl ester at the 4-position of the pyridine ring, imparting a calculated lipophilicity (XLogP3-AA) of 1.2 and a topological polar surface area of 42.4 Ų [1]. This compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and organic synthesis [1].

Why Generic Substitution of Methyl 2-(Dimethylamino)isonicotinate (CAS 26156-52-5) is Not Advisable


The 2-(dimethylamino) substituent fundamentally alters the chemical reactivity and physicochemical profile compared to unsubstituted isonicotinates, preventing simple interchange. For instance, this electron-donating group enhances nucleophilicity at the pyridine nitrogen and enables participation in distinct reaction pathways, such as nucleophilic catalysis, that methyl isonicotinate (CAS 2459-09-8) cannot undergo [1]. Furthermore, the presence of this group modifies lipophilicity (XLogP3-AA = 1.2) compared to the more polar methyl isonicotinate (XLogP3-AA = 0.79) [1][2]. Even closely related analogs, such as the free acid (CAS 77314-81-9) or the ethyl ester (CAS 565176-37-6), will differ significantly in solubility, hydrogen-bonding capacity, and steric bulk, all of which impact synthetic outcomes and biological target interactions [3]. The quantitative differences detailed below confirm that methyl 2-(dimethylamino)isonicotinate possesses a unique profile that is not replicated by its in-class analogs.

Quantitative Differentiation of Methyl 2-(Dimethylamino)isonicotinate (CAS 26156-52-5) vs. Analogs


Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. Methyl Isonicotinate

The calculated partition coefficient (XLogP3-AA) for methyl 2-(dimethylamino)isonicotinate is 1.2, compared to 0.79 for the unsubstituted methyl isonicotinate [1][2]. This quantifies the impact of the 2-(dimethylamino) group on increasing lipophilicity.

Medicinal Chemistry Lipophilicity ADME

Molecular Weight and Steric Bulk: Synthetic Intermediate Versatility vs. Free Acid

Methyl 2-(dimethylamino)isonicotinate has a molecular weight of 180.20 g/mol, which is 8% higher than the corresponding free acid, 2-(dimethylamino)isonicotinic acid (166.18 g/mol) [1][2]. It also possesses a higher calculated topological polar surface area (42.4 Ų vs. 53.6 Ų for the acid) [1][3].

Organic Synthesis Building Blocks Physicochemical Properties

Hydrogen Bonding Profile: Distinct from Carboxylic Acid Analogs

The compound possesses 0 hydrogen bond donors and 4 hydrogen bond acceptors, in contrast to 2-(dimethylamino)isonicotinic acid which has 1 donor and 4 acceptors [1][2]. This absence of a hydrogen bond donor in the ester is a critical differentiator.

Medicinal Chemistry Physicochemical Properties ADME

Reactivity Profile: Enhanced Nucleophilicity and Catalytic Potential vs. Unsubstituted Isonicotinates

The 2-(dimethylamino) substituent in methyl 2-(dimethylamino)isonicotinate acts as an electron-donating group, increasing the nucleophilicity of the pyridine nitrogen compared to methyl isonicotinate. This enables its participation in nucleophilic catalysis, a property not shared by the unsubstituted analog [1][2].

Organic Synthesis Catalysis Nucleophilic Substitution

Optimal Research and Industrial Use Cases for Methyl 2-(Dimethylamino)isonicotinate (CAS 26156-52-5)


Medicinal Chemistry Building Block for Enhanced Cell Permeability

The higher calculated lipophilicity (XLogP3-AA = 1.2) of methyl 2-(dimethylamino)isonicotinate compared to methyl isonicotinate (XLogP3-AA = 0.79) makes it a more suitable starting material for designing cell-permeable probes and drug candidates where passive membrane diffusion is a key design criterion [1][2].

Synthetic Intermediate in Multistep Organic Synthesis

The ester form, lacking a hydrogen bond donor and possessing a higher molecular weight than the free acid, is preferable in multistep synthetic sequences requiring protection/deprotection strategies or compatibility with base-sensitive reagents [1][3].

Nucleophilic Catalyst in Specialized Reactions

The electron-donating 2-(dimethylamino) group enhances nucleophilicity, enabling the compound to act as a catalyst in certain transformations where unsubstituted isonicotinates are ineffective, thereby expanding the toolbox of available catalysts [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(dimethylamino)isonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.